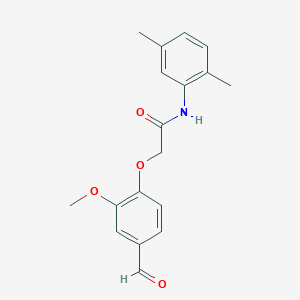

N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of amides It features a complex structure with multiple functional groups, including a formyl group, a methoxy group, and a phenoxyacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves multiple steps:

Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 2-(4-formyl-2-methoxyphenoxy)acetic acid with an appropriate amine, such as 2,5-dimethylaniline, under conditions that facilitate amide bond formation. Common reagents include coupling agents like EDCI or DCC.

Functional Group Modifications:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products

Oxidation: 2-(4-carboxy-2-methoxyphenoxy)acetamide.

Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.

Substitution: 2-(4-ethoxy-2-methoxyphenoxy)acetamide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been investigated for its potential therapeutic properties , including:

- Anti-inflammatory Activity : Studies indicate that this compound can significantly reduce the expression of inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in vitro. This suggests its potential as an anti-inflammatory agent in treating conditions like arthritis.

- Anticancer Properties : Preliminary research has shown that the compound may inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH). The mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Biological Studies

The compound's ability to interact with specific molecular targets allows it to modulate biological pathways, making it valuable for studying:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in pain management.

- Receptor Binding : It could bind to receptors that mediate pain and inflammation, influencing their signaling pathways.

Anti-inflammatory Study

A study demonstrated that treatment with this compound resulted in significant reductions in paw edema in animal models. This finding supports its efficacy as an anti-inflammatory agent.

Anticancer Screening

In vitro assays indicated that this compound effectively inhibited cell growth in various cancer cell lines. The results suggest potential pathways for further exploration in anticancer therapy development.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the structure of this compound can significantly alter its biological activity. Compounds with similar structures have been tested, showing varying degrees of effectiveness based on substituent placement on the phenoxy ring.

Summary of Inflammatory Markers Affected by the Compound

| Marker | Effect |

|---|---|

| COX-2 | Reduced |

| iNOS | Reduced |

| TNF-alpha | Decreased |

Anticancer Activity Data

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 | 15 | Significant inhibition |

| SK-N-SH | 20 | Induction of apoptosis observed |

Mecanismo De Acción

The mechanism of action of N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl and methoxy groups could play crucial roles in these interactions by forming hydrogen bonds or participating in hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2,5-dimethylphenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamide

- N-(2,5-dimethylphenyl)-2-(4-methoxy-2-methylphenoxy)acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is unique due to the presence of both formyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. These functional groups can enhance its ability to participate in specific chemical reactions and interact with biological targets.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Actividad Biológica

N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known by its CAS number 247592-84-3, is an organic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis begins with 2,5-dimethylphenylamine and 4-formyl-2-methoxyphenol.

- Formation of Intermediate : The initial reaction involves acylation to introduce the acetamide group.

- Coupling Reaction : The intermediate is then coupled with the phenolic compound under basic conditions to yield the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Enzyme Inhibition

Preliminary studies indicate that compounds with similar structures may act as enzyme inhibitors. For instance, certain N-substituted phenyl acetamides have shown inhibitory effects on carbonic anhydrase II, which is crucial for various physiological processes . The potential for this compound to exhibit similar enzyme inhibition warrants further investigation.

Neuroprotective Effects

Neuroprotective properties have been reported for compounds within this chemical class. For example, some derivatives demonstrated protective effects against oxidative stress in neuronal cell lines . This suggests that this compound could be explored for neuroprotective applications.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

-

Anticonvulsant Screening : In a study assessing various acetamide derivatives, certain compounds were found to exhibit significant activity against MES seizures . While direct studies on this compound are lacking, its structural similarities to active compounds suggest it may possess comparable efficacy.

Compound Activity Type Model Used Result Compound A Anticonvulsant MES Active Compound B Anticonvulsant PTZ Active This compound Potential TBD TBD - Neuroprotective Studies : Related compounds have shown protective effects in PC12 cells against sodium nitroprusside-induced damage, indicating a potential pathway for neuroprotection .

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-12-4-5-13(2)15(8-12)19-18(21)11-23-16-7-6-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUKCNWKDDJUMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.